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Cat. No.: B15575184 Get Quote

Introduction
R892, identified as the natural product orinocinolide, is a complex quassinoid isolated from the

root bark of Simaba orinocensis. Quassinoids are a class of degraded triterpenoids known for

their significant biological activities, including potent antimalarial and anticancer properties. This

technical guide provides a comprehensive overview of the chemical structure, key biological

properties, and mechanism of action of R892 and its closely related analogue, simalikalactone

D, with which it is co-isolated. The information presented herein is intended for researchers,

scientists, and professionals in drug development.

Chemical Structure and Properties
The chemical identity of R892 has been established as

[(1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16R,17R)-11,12,16-triacetyloxy-15-hydroxy-9,13,17-

trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-en-3-yl] (2R)-2-

methylbutanoate, also known as orinocinolide.

Table 1: Physicochemical Properties of R892 (Orinocinolide)
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Property Value

Molecular Formula C₃₁H₄₂O₁₂

Molecular Weight 606.7 g/mol

IUPAC Name

[(1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16R,1

7R)-11,12,16-triacetyloxy-15-hydroxy-9,13,17-

trimethyl-4-oxo-5,18-

dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-

9-en-3-yl] (2R)-2-methylbutanoate

Source Organism Simaba orinocensis

Biological Activities
R892 (orinocinolide) and its co-isolated analogue, simalikalactone D, have demonstrated

potent biological activities, particularly against malaria parasites and cancer cell lines.

Antimalarial Activity
Both orinocinolide and simalikalactone D exhibit potent in vitro activity against chloroquine-

sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum.[1][2]

Table 2: In Vitro Antimalarial Activity of Orinocinolide and Simalikalactone D

Compound
P. falciparum Clone D6 IC₅₀
(ng/mL)

P. falciparum Clone W2
IC₅₀ (ng/mL)

Orinocinolide (R892) 3.27 8.53

Simalikalactone D 3.0 3.67

Anticancer Activity
Orinocinolide and simalikalactone D have been shown to inhibit the growth of various human

cancer cell lines. Simalikalactone D, in particular, has been studied more extensively for its

anticancer effects, especially against triple-negative breast cancer (TNBC) cells.[3][4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15575184?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/np030524n
https://pubmed.ncbi.nlm.nih.gov/15165136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12650167/
https://pubmed.ncbi.nlm.nih.gov/41301480/
https://www.mdpi.com/2223-7747/9/1/93
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: In Vitro Cytotoxicity of Orinocinolide and Simalikalactone D against Various Cell Lines
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Compound Cell Line Cell Type IC₅₀

Orinocinolide (R892) VERO
Monkey Kidney (non-

cancerous)
10 µg/mL

HL-60
Human Promyelocytic

Leukemia
0.7 µg/mL

SK-MEL
Human Skin

Melanoma
0.8-1.9 µg/mL

KB
Human Epidermal

Carcinoma
0.8-1.9 µg/mL

BT-549
Human Breast Ductal

Carcinoma
0.8-1.9 µg/mL

SK-OV-3
Human Ovarian

Carcinoma
0.8-1.9 µg/mL

Simalikalactone D VERO
Monkey Kidney (non-

cancerous)
2.3 µg/mL

HL-60
Human Promyelocytic

Leukemia
0.025 µg/mL

SK-MEL
Human Skin

Melanoma
0.3-1.0 µg/mL

KB
Human Epidermal

Carcinoma
0.3-1.0 µg/mL

BT-549
Human Breast Ductal

Carcinoma
0.3-1.0 µg/mL

SK-OV-3
Human Ovarian

Carcinoma
0.3-1.0 µg/mL

MDA-MB-468
Triple-Negative Breast

Cancer
67 nM

MDA-MB-231
Triple-Negative Breast

Cancer
422 nM
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SUM-149
Triple-Negative Breast

Cancer
598 nM

A2780CP20 Ovarian Cancer 55 nM

MDA-MB-435 Breast Cancer 58 nM

Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of action for orinocinolide are not as extensively studied as

those for simalikalactone D. However, due to their structural similarity, it is plausible that they

share common mechanisms.

Anticancer Mechanism of Action
Studies on simalikalactone D in triple-negative breast cancer (TNBC) have revealed a multi-

faceted mechanism of action involving the induction of apoptosis and modulation of key

signaling pathways.[3][4]

Induction of Apoptosis: Simalikalactone D induces apoptosis in sensitive cancer cells, as

evidenced by the activation of caspase-3 and cleavage of PARP-1. It also leads to a

decrease in the levels of anti-apoptotic proteins such as Bcl-2 and survivin.[3][4]

Modulation of EGFR and Jak/STAT Signaling: Treatment with simalikalactone D leads to a

reduction in the phosphorylation of proteins involved in the EGFR and Jak/STAT signaling

pathways. In silico docking studies suggest a favorable binding affinity of simalikalactone D

to both EGFR and STAT4.[3][4]

Reduction of Integrin β1: Proteomic analysis has shown that simalikalactone D treatment

results in reduced levels of Integrin β1 (ITGB1), a protein involved in cell adhesion and

migration.[3][4]
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Anticancer Mechanism of Simalikalactone D

Antimalarial Mechanism of Action
The antimalarial mechanism of quassinoids is believed to involve the inhibition of protein

synthesis in the parasite.[6] Studies on simalikalactone D have shown that it is most potent

during the mature trophozoite stage of the Plasmodium falciparum life cycle, a period of active

DNA replication and protein synthesis.[6]

Antimalarial Experimental Workflow

Experimental Protocols
The following sections outline the general methodologies employed in the isolation and

biological evaluation of orinocinolide and simalikalactone D, based on published literature.

Isolation and Structure Elucidation of Orinocinolide
The isolation of orinocinolide from the root bark of Simaba orinocensis was achieved through a

series of chromatographic techniques. The structural elucidation was primarily accomplished

using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and chemical

derivatization.[1][2]
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General Protocol:

Extraction: The dried and powdered root bark of S. orinocensis is subjected to solvent

extraction.

Fractionation: The crude extract is fractionated using column chromatography over silica gel

with a gradient of solvents.

Purification: Fractions showing biological activity are further purified using repeated column

chromatography and preparative thin-layer chromatography to yield pure compounds.

Structure Determination: The structure of the isolated compounds is determined by analyzing

their spectroscopic data, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, and

confirmed by chemical derivatization experiments.

In Vitro Antimalarial Activity Assay
The in vitro antiplasmodial activity is typically assessed using a SYBR Green I-based

fluorescence assay.

General Protocol:

Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained

in continuous culture in human erythrocytes.

Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

Incubation: Synchronized ring-stage parasites are added to the wells, and the plates are

incubated for 72 hours.

Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR

Green I dye.

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount

of parasite DNA, is measured using a fluorescence plate reader.

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the

percentage of parasite growth inhibition against the logarithm of the drug concentration.
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In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds against mammalian cell lines is commonly evaluated using

the MTT or Alamar Blue assay.

General Protocol for Alamar Blue Assay:

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

for a specified period (e.g., 72 hours).

Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are

incubated for a few hours.

Absorbance Measurement: The absorbance is measured at two wavelengths to determine

the extent of reduction of the Alamar Blue reagent, which is indicative of cell viability.

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of cell viability

against the logarithm of the compound concentration.

Phospho-Antibody Array and Proteomic Analysis
To investigate the effects on signaling pathways, phospho-antibody arrays and quantitative

proteomics are employed.

General Workflow:
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Workflow for Signaling Pathway Analysis

Conclusion
R892 (orinocinolide) and its congener simalikalactone D are potent bioactive quassinoids with

significant potential for development as antimalarial and anticancer agents. The elucidation of

the anticancer mechanism of simalikalactone D, involving the induction of apoptosis and

modulation of the EGFR and Jak/STAT signaling pathways, provides a strong rationale for
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further investigation into this class of compounds. Future research should focus on detailed

structure-activity relationship studies, in vivo efficacy and toxicity profiling, and the identification

of specific molecular targets to advance these promising natural products towards clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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